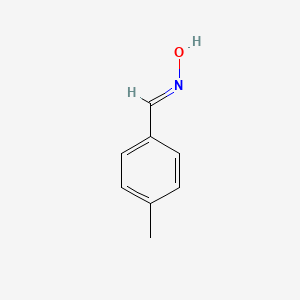

4-Methylbenzaldehyde oxime

Description

The exact mass of the compound 4-Methylbenzaldehyde oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45454. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methylbenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(NE)-N-[(4-methylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)6-9-10/h2-6,10H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNDYVBEUZSFEZ-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3235-02-7, 3717-15-5 | |

| Record name | Benzaldehyde, 4-methyl-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolualdoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SYN-P-TOLUALDEHYDE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylbenzaldehyde oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMF45F3N6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 4-Methylbenzaldehyde Oxime

[1][2]

Executive Summary

4-Methylbenzaldehyde oxime (p-Tolualdoxime) serves as a critical intermediate in organic synthesis, particularly in the derivation of nitriles, amines, and heterocyclic pharmacophores. Its utility in drug development stems from its role as a stable, crystalline precursor that can undergo controlled transformation via the Beckmann rearrangement or dehydration pathways. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic workflows, and safety protocols, designed to support high-fidelity experimental design.

Molecular Architecture & Identification[1][2]

The compound exists primarily as the (E)-isomer due to steric minimization, though the (Z)-isomer can be isolated under specific kinetic conditions.[1] In solution, equilibrium heavily favors the (E)-conformer.[1]

| Identifier | Value |

| IUPAC Name | (E)-4-Methylbenzaldehyde oxime |

| Common Names | p-Tolualdoxime; 4-Methylbenzaldoxime |

| CAS Number | 3235-02-7 |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| SMILES | CC1=CC=C(C=C1)/C=N/O |

| InChI Key | SRNDYVBEUZSFEZ-RMKNXTFCSA-N |

Physical Characterization

Understanding the physical constants is vital for purification strategies and formulation.[1] The lipophilicity (LogP) suggests moderate membrane permeability, relevant for early-stage drug discovery campaigns involving this scaffold.[1]

Table 1: Physicochemical Constants[1][4][5]

| Property | Value | Experimental/Predicted | Relevance |

| Physical State | Crystalline Solid (Needles) | Experimental | Handling/Dosing |

| Color | White to pale yellow | Experimental | Purity indicator |

| Melting Point | 74 – 78 °C | Experimental | Identity verification |

| Boiling Point | ~216 °C (at 760 mmHg) | Predicted | Distillation limits |

| Density | 1.01 ± 0.1 g/cm³ | Predicted | Volumetric dosing |

| LogP (Octanol/Water) | 2.40 | Predicted | Lipophilicity/Bioavailability |

| pKa (Acidic) | 10.83 ± 0.10 | Predicted | Ionization state at physiological pH |

| Solubility | Ethanol, Ether, Acetone, DMSO | Experimental | Solvent selection |

| Water Solubility | Low (LogSw ~ -2.[2][1][3][4][5][6][7]5) | Predicted | Aqueous formulation challenges |

Scientist’s Note: The melting point is a sharp indicator of purity.[1] Samples melting below 74°C likely contain residual aldehyde or water.[1] Recrystallization from hexane is the standard purification method to restore the sharp melting range.[1]

Chemical Reactivity & Stability[1][2][8][9]

The reactivity of 4-Methylbenzaldehyde oxime is dominated by the amphoteric nature of the oxime moiety.[1] It acts as a "chemical hub" capable of divergent pathways depending on the catalyst employed.[1]

The Aldoxime Divergence: Dehydration vs. Rearrangement

Unlike ketoximes, which almost exclusively undergo Beckmann rearrangement to amides, aldoximes like 4-Methylbenzaldehyde oxime face a bifurcation:

-

Dehydration (Dominant): In the presence of acidic dehydrating agents (e.g., SOCl₂, Ac₂O), the major product is p-Tolunitrile .

-

Beckmann Rearrangement (Selective): To obtain the amide (N-(4-methylphenyl)formamide ), specific transition metal catalysts (e.g., InCl₃, ZnCl₂) or milder conditions are required to suppress the dehydration pathway.[1]

Hydrolytic Stability

The C=N bond is susceptible to hydrolysis under strongly acidic aqueous conditions, reverting to 4-methylbenzaldehyde and hydroxylamine.[1] This reversibility is often exploited in protection/deprotection strategies for aldehydes.[1]

Visualization: Reactivity Network

The following diagram illustrates the divergent reaction pathways controlled by reagent selection.

Figure 1: Divergent reactivity pathways of p-Tolualdoxime.[1] Note the competition between dehydration (red) and rearrangement (green).

Synthetic Pathways & Experimental Protocols

Synthesis Protocol (Standard Oximation)

This protocol describes the condensation of 4-methylbenzaldehyde with hydroxylamine hydrochloride.[1][3] It is a self-validating system: the pH shift and precipitation provide visual endpoints.[1]

Reagents:

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) (2.5 eq)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 4-methylbenzaldehyde in ethanol.

-

Activation: Dissolve NH₂OH·HCl in a minimum amount of water and add to the aldehyde solution.

-

Basification: Slowly add the NaOH solution dropwise with stirring. Critical Control Point: Maintain temperature <30°C to prevent side reactions.[1] The solution will warm slightly (exothermic).[1]

-

Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.[1]8) should disappear, replaced by the oxime (Rf ~0.4).[1]

-

Workup:

-

Purification: Recrystallize from Hexane or Ethanol/Water. Dry in a vacuum desiccator over P₂O₅.

Analytical Validation[2]

-

¹H NMR (300 MHz, CDCl₃):

-

IR (ATR):

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthetic workflow for high-purity isolation.

Safety & Handling (HSE)

GHS Classification:

-

Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.[2][1]

-

Eye Irritation: Category 2A (H319).[1]

Handling Protocols:

-

Engineering Controls: Always handle within a certified chemical fume hood. The fine powder can be an inhalation hazard.[1]

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1] Use a P95 dust mask if weighing large quantities outside a hood.[1]

-

Thermal Hazard: Do not heat above 150°C without solvent, as oximes can undergo thermal decomposition, potentially releasing gaseous byproducts rapidly.[1]

References

-

National Institute of Standards and Technology (NIST). Benzaldehyde, 4-methyl-, oxime Mass Spectrum.[1] NIST Chemistry WebBook.[1] Link[1]

-

PubChem. 4-Methylbenzaldehyde oxime (CID 5372131).[1] National Library of Medicine.[1] Link

-

ChemicalBook. 4-Methylbenzaldehyde oxime MSDS and Properties.Link[1]

-

Organic Chemistry Portal. Beckmann Rearrangement Mechanisms.Link

-

Royal Society of Chemistry. ChemSpider: 4-Methylbenzaldehyde oxime.[1]Link[1]

Sources

- 1. 4-Methylbenzaldehyde oxime | C8H9NO | CID 5372131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-METHYLBENZALDEHYDE OXIME | 3235-02-7 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Benzaldehyde oxime - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Methylbenzaldehyde Oxime (CAS: 3235-02-7)

Foreword: The Versatility of an Aromatic Oxime

4-Methylbenzaldehyde oxime, also known as p-tolualdehyde oxime, is an aromatic organic compound that has garnered significant interest for its stability and versatile reactivity.[1] With the chemical formula CH₃C₆H₄CH=NOH, it serves as a crucial intermediate in a wide array of synthetic pathways.[1] Its utility spans from the creation of complex pharmaceutical ingredients to the development of novel agrochemicals and polymers.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the bedrock of its effective application in research and development. 4-Methylbenzaldehyde oxime is a well-characterized molecule with defined physical and computational properties.

1.1. Nomenclature and Identifiers

-

IUPAC Name : (NE)-N-[(4-methylphenyl)methylidene]hydroxylamine[2]

-

Synonyms : p-Tolualdehyde oxime, 4-Methylbenzaldoxime, p-Methylbenzaldoxime[2][3][5][6]

Caption: Chemical structure of 4-Methylbenzaldehyde oxime.

1.2. Physicochemical Data

The physical and chemical properties are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 74.0 to 78.0 °C | [4][6] |

| Boiling Point (Predicted) | 216.8 ± 19.0 °C | [4] |

| Purity (by GC) | ≥ 98.0% | [6] |

| Density (Predicted) | 1.01 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 10.83 ± 0.10 | [4][7] |

| LogP (Octanol/Water) | 1.803 | [8] |

| Topological Polar Surface Area | 32.6 Ų | [2][7] |

Synthesis and Spectroscopic Characterization

The reliable synthesis and rigorous characterization of 4-Methylbenzaldehyde oxime are fundamental to its use as a high-quality intermediate. The primary synthetic route involves the condensation of 4-methylbenzaldehyde with hydroxylamine.[5][9][10]

2.1. Standard Laboratory Synthesis Protocol

This protocol is a self-validating system; successful synthesis is confirmed by the melting point of the recrystallized product and subsequent spectroscopic analysis. The causality behind using a base like sodium hydroxide is to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required to attack the carbonyl carbon of the aldehyde.

Materials:

-

4-Methylbenzaldehyde (p-tolualdehyde)

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Absolute ethanol

-

Water

-

Hexane (for recrystallization)

Caption: Experimental workflow for the synthesis of 4-Methylbenzaldehyde oxime.

Step-by-Step Methodology: [5]

-

Reaction Setup : In a suitable reaction vessel, dissolve 36.1 g of 4-methylbenzaldehyde in 180 ml of absolute ethanol.

-

Addition of Hydroxylamine : Separately, prepare a solution of 41.7 g of hydroxylamine hydrochloride in 70 ml of water and add it to the aldehyde solution.

-

Basification : While stirring, add a solution of 18 g of sodium hydroxide in 36 ml of water in portions over a period of 5-10 minutes.

-

Heating : Heat the reaction mixture to boiling.

-

Filtration : Filter the hot solution to remove any insoluble impurities.

-

Crystallization : Cool the filtrate in a dry ice-acetone bath. Add water to the cooled solution until the product precipitates out as a solid.

-

Isolation and Drying : Collect the solid product by filtration and allow it to air-dry overnight.

-

Purification : Recrystallize the crude solid from hexane to yield pure 4-methylbenzaldehyde oxime. The expected melting point of the purified product is in the range of 73-77°C.[5]

A microwave-assisted synthesis method has also been developed, which can significantly reduce reaction times to 3-15 minutes at temperatures between 70-110 °C, offering a more efficient and environmentally friendly alternative.[11]

2.2. Spectroscopic Profile

Characterization using spectroscopic methods is essential to confirm the structure and purity of the synthesized compound.[1]

| Spectroscopic Data | Observed Peaks / Signals (δ in ppm, ν in cm⁻¹) |

| ¹H-NMR (300 MHz, CDCl₃) | δ = 8.13 (s, 1H, -CH=N-), 7.47 (d, J=7.8 Hz, 2H, Ar-H), 7.19 (d, J=7.8 Hz, 2H, Ar-H), 2.36 (s, 3H, -CH₃)[12] |

| ¹³C-NMR (75 MHz, CDCl₃) | δ = 151, 140, 131, 129, 127, 21.6[12] |

| IR (Liquid Film, cm⁻¹) | ν = 3289 (O-H stretch), 2922 (C-H stretch), 1448, 1300, 1112, 960 (N-O stretch), 816, 714[12] |

| Mass Spec (Electron Ionization) | Key fragments can be observed, confirming the molecular weight of 135.16 g/mol .[3] |

Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-methylbenzaldehyde oxime stems from the reactivity of the oxime functional group. It is a key building block for a variety of more complex molecules.

3.1. The Beckmann Rearrangement

A cornerstone reaction of aldoximes is the Beckmann rearrangement. Under acidic conditions, 4-methylbenzaldehyde oxime can be converted into the corresponding amide or, through subsequent dehydration, a nitrile.[1][9][10] This transformation is pivotal for producing functionalized benzamides and p-tolunitrile, which are valuable in fine chemical and polymer production.[1]

Caption: Beckmann rearrangement of 4-Methylbenzaldehyde oxime.

3.2. Applications in Drug Development and Agrochemicals

4-Methylbenzaldehyde oxime is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

-

Pharmaceutical Synthesis : It serves as a synthon for creating amines and various heterocyclic compounds, which are common structural motifs in active pharmaceutical ingredients (APIs).[1][13] Its reduction leads to the formation of p-toluidine, a precursor for drugs like sulfonamides.[1] In early-stage drug discovery, it can be used to generate novel molecular scaffolds for screening libraries.[13]

-

Agrochemical Intermediate : The molecule is utilized in developing scaffolds for pesticides and herbicides. The synthesis of substituted anilines and nitriles from this oxime provides core structures for many agrochemicals.[1]

-

Protecting Group : The oxime functionality can serve as a protective group for the aldehyde in multi-step organic syntheses, valued for its stability and selective removal.[1]

-

Coordination Chemistry : The oxime group can act as a chelating ligand, forming complexes with transition metals. These complexes have potential applications in catalysis and analytical separations.[1]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

4.1. GHS Hazard Classification

4-Methylbenzaldehyde oxime is classified with specific hazards that necessitate careful handling.

| GHS Classification | Details |

| Pictogram |

ngcontent-ng-c3230145110="" class="ng-star-inserted"> |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed [7] |

| Precautionary Statements | P264 : Wash hands thoroughly after handling.[2][7]P270 : Do not eat, drink or smoke when using this product.[2][7]P301 + P310 : IF SWALLOWED: Immediately call a POISON CENTER or doctor.[7]P405 : Store locked up.[2][7]P501 : Dispose of contents/container in accordance with local regulations.[7] |

Note: Some suppliers may also list H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[6]

4.2. Personal Protective Equipment (PPE) and Handling

-

Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[14]

-

Skin Protection : Wear impervious, flame-resistant clothing and protective gloves.[6][14]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[14]

-

General Hygiene : Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[15][16]

4.3. Storage Recommendations

-

Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.[15][16]

-

Temperature : Storage at 2-8 °C is recommended.[15]

-

Inert Atmosphere : Some suppliers recommend storing under an inert gas as the compound can be air-sensitive.[6]

-

Container Integrity : Opened containers must be carefully resealed and kept upright to prevent leakage.[15]

References

-

Dr. Silviu Pharmachem Pvt. Ltd. (n.d.). 4-Methylbenzaldehyde Oxime. IndiaMART. [Link]

-

PrepChem (n.d.). Synthesis of 4-methylbenzaldoxime. PrepChem.com. [Link]

-

Wikipedia (n.d.). 4-Methylbenzaldehyde. Wikipedia. [Link]

-

Ark Pharm, Inc. (n.d.). Safety Data Sheet. Ark Pharm, Inc. [Link]

-

PubChem (n.d.). 4-Methylbenzaldehyde oxime. National Center for Biotechnology Information. [Link]

-

Supporting Information for Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium. Royal Society of Chemistry. [Link]

-

Wikipedia (n.d.). Benzaldehyde oxime. Wikipedia. [Link]

-

NIST (n.d.). Benzaldehyde, 4-methyl-, oxime. NIST WebBook. [Link]

- Google Patents (n.d.). Microwave synthesis method of benzaldehyde oxime compound.

-

NINGBO INNO PHARMCHEM (n.d.). The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Spectroscopy Problems (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. [Link]

-

University of Colorado Boulder (n.d.). Example 7. Organic Chemistry at CU Boulder. [Link]

-

MDPI (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents. MDPI. [Link]

-

Master Organic Chemistry (n.d.). Beckmann Rearrangement. Master Organic Chemistry. [Link]

-

Khan Academy (n.d.). Formation of oximes and hydrazones. Khan Academy. [Link]

-

Cheméo (n.d.). Chemical Properties of Benzaldehyde, 4-methyl-, oxime. Cheméo. [Link]

-

Wikipedia (n.d.). Oxime. Wikipedia. [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. 4-Methylbenzaldehyde oxime | C8H9NO | CID 5372131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzaldehyde, 4-methyl-, oxime [webbook.nist.gov]

- 4. 4-METHYLBENZALDEHYDE OXIME CAS#: 3235-02-7 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Methylbenzaldehyde Oxime | 3235-02-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. guidechem.com [guidechem.com]

- 8. Benzaldehyde, 4-methyl-, oxime (CAS 3235-02-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. echemi.com [echemi.com]

- 15. shepherd.edu [shepherd.edu]

- 16. cdhfinechemical.com [cdhfinechemical.com]

Technical Monograph: 4-Methylbenzaldehyde Oxime

Physicochemical Profiling, Synthetic Methodology, and Application in Drug Discovery

Executive Summary

4-Methylbenzaldehyde oxime (CAS: 3235-02-7) serves as a critical intermediate in the synthesis of heterocyclic pharmacophores and agrochemicals.[1] While its primary identity is defined by its molecular weight of 135.16 g/mol , its utility in drug development stems from its reactivity as a precursor to benzylamines and nitriles.[1] This guide moves beyond basic constants to provide a validated synthetic protocol, mechanistic insights into its formation, and analytical standards for purity verification.

Part 1: Physicochemical Characterization

Molecular Weight Analysis

Precise stoichiometry in organic synthesis requires an exact understanding of molecular mass.[1] For 4-Methylbenzaldehyde oxime (

Key Physical Constants

The following data points are critical for establishing identity and purity during the workup phase.

| Property | Value | Context for Researchers |

| Molecular Weight | 135.16 g/mol | Basis for molarity calculations in scale-up.[1] |

| CAS Number | 3235-02-7 | Unique identifier for regulatory filing.[1] |

| Appearance | White to light yellow crystalline solid | Discoloration often indicates oxidation or residual aldehyde.[1] |

| Melting Point | 74°C – 78°C | Sharp range indicates high purity; broad range suggests E/Z isomerization or impurities.[1] |

| LogP (Predicted) | ~2.4 | Indicates moderate lipophilicity; relevant for membrane permeability studies.[1] |

| Solubility | Soluble in EtOH, MeOH, DMSO | Poor solubility in water requires organic co-solvents for reactions.[1] |

Isomerism (E vs. Z)

Oximes exist as geometrical isomers.[1] For 4-Methylbenzaldehyde oxime, the (E)-isomer (anti) is generally the thermodynamically stable form compared to the (Z)-isomer (syn).[1]

-

(E)-Isomer: The -OH group is on the opposite side of the aromatic ring relative to the C=N bond.[1]

-

(Z)-Isomer: The -OH group is on the same side.[1]

-

Note: Synthesis typically yields the (E)-isomer predominantly, but acid-catalyzed isomerization can occur.[1]

Part 2: Synthetic Methodology & Mechanism

The Mechanistic Pathway

The formation of 4-Methylbenzaldehyde oxime proceeds via a nucleophilic addition-elimination reaction.[1]

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine (

) attacks the electrophilic carbonyl carbon of p-tolualdehyde.[1] -

Proton Transfer: A tetrahedral intermediate (carbinolamine) is formed.[1]

-

Elimination: Acid-catalyzed dehydration removes water, establishing the carbon-nitrogen double bond (

).[1]

Validated Synthetic Protocol

Objective: Synthesis of 4-Methylbenzaldehyde oxime (10 mmol scale). Reagents:

Step-by-Step Workflow:

-

Preparation: Dissolve 1.20 g (10 mmol) of p-tolualdehyde in 15 mL of ethanol.

-

Reagent Activation: In a separate beaker, dissolve 0.83 g (12 mmol) of hydroxylamine hydrochloride and 1.2 g of sodium acetate in 5 mL of water.

-

Addition: Slowly add the aqueous hydroxylamine solution to the aldehyde solution with vigorous stirring.

-

Reaction: Reflux the mixture at 60-70°C for 2 hours. Monitor via TLC (Solvent: Hexane/EtOAc 8:2) until the aldehyde spot disappears.[1]

-

Workup:

-

Purification: Recrystallize from aqueous ethanol to obtain white needles.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

Figure 1: Step-by-step synthetic workflow for the generation and isolation of 4-Methylbenzaldehyde oxime.

Part 3: Analytical Validation

Trustworthiness in chemical synthesis relies on rigorous characterization.[1] The following spectral data confirms the identity of the product.

Proton NMR ( NMR)

Solvent:

- 2.35 ppm (s, 3H): Methyl group attached to the aromatic ring.[1]

- 7.20 - 7.50 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).[1]

-

8.10 ppm (s, 1H): The azomethine proton (

-

11.2 ppm (s, 1H, broad): Hydroxyl proton (

Mass Spectrometry (GC-MS)

Part 4: Applications in Drug Discovery

4-Methylbenzaldehyde oxime is not merely an end-product; it is a versatile "chemical handle" in medicinal chemistry.[1][7]

Functional Group Transformations

-

Dehydration to Nitriles: Treatment with thionyl chloride (

) or acetic anhydride converts the oxime into 4-Methylbenzonitrile.[1] Nitriles are bioisosteres for carbonyls and carboxylates in drug design.[1] -

Reduction to Amines: Catalytic hydrogenation (

) or reduction with -

C-H Activation: Oximes serve as directing groups for palladium-catalyzed ortho-functionalization, allowing further decoration of the benzene ring.[1]

Reaction Pathway Diagram[1]

Figure 2: Divergent synthetic utility of the oxime intermediate in medicinal chemistry campaigns.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5372131, 4-Methylbenzaldehyde oxime.[1] Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Benzaldehyde, 4-methyl-, oxime.[1] NIST Chemistry WebBook, SRD 69.[1][8] Retrieved from [Link][1]

-

Organic Chemistry Portal. Synthesis of Oximes. (General mechanistic reference). Retrieved from [Link][1]

Sources

- 1. 4-Methylbenzaldehyde oxime | C8H9NO | CID 5372131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. asianpubs.org [asianpubs.org]

- 5. rsc.org [rsc.org]

- 6. (E)-4-methylbenzaldehyde oxime [stenutz.eu]

- 7. nbinno.com [nbinno.com]

- 8. Benzaldehyde, 4-methyl-, oxime [webbook.nist.gov]

4-Methylbenzaldehyde Oxime: Stereochemical Control, Characterization, and Reactivity

Topic: 4-Methylbenzaldehyde oxime structural isomers (E/Z) Content Type: In-depth Technical Guide

Executive Summary

In the landscape of intermediate synthesis for pharmaceutical and agrochemical applications, 4-methylbenzaldehyde oxime (p-tolualdehyde oxime) represents a critical junction point.[1] Its utility extends beyond simple protection of the aldehyde functionality; it serves as a stereochemically sensitive precursor for Beckmann rearrangements yielding N-substituted formamides or dehydration to nitriles.[1]

This guide addresses the core challenge in working with this moiety: the E/Z isomerism . While often treated as a single species in bulk synthesis, the stereochemical identity of the oxime dictates its reactivity profile. We provide a definitive workflow for synthesizing, distinguishing, and exploiting these isomers, grounded in thermodynamic principles and confirmed by spectroscopic data.

Structural Chemistry & Isomerism[2]

The carbon-nitrogen double bond (

Nomenclature and Stability

Current IUPAC recommendations replace the historical syn/anti nomenclature with E/Z descriptors based on Cahn-Ingold-Prelog (CIP) priorities.[1]

-

Priority on Carbon: The p-tolyl group > Hydrogen.[1]

-

Priority on Nitrogen: The Hydroxyl group > Lone pair.

| Isomer | Descriptor | Configuration | Historical Name | Thermodynamic Status |

| (E)-isomer | Entgegen (Opposite) | p-Tolyl and -OH are on opposite sides.[1][2] | anti-benzaldoxime | Stable (Major) |

| (Z)-isomer | Zusammen (Together) | p-Tolyl and -OH are on the same side.[1] | syn-benzaldoxime | Unstable (Minor) |

Thermodynamic Driver: The (E)-isomer is significantly more stable (approx. 15–20 kJ/mol) due to the minimization of steric repulsion between the lone pair on nitrogen and the aromatic ring, and the avoidance of the destabilizing interaction between the hydroxyl group and the bulky aryl group found in the (Z)-isomer.

Visualization of Isomeric Stress

The following diagram illustrates the steric pressure inherent in the Z-isomer compared to the relaxed E-isomer.

Caption: Steric analysis of 4-methylbenzaldehyde oxime isomers showing the thermodynamic drive toward the E-configuration.

Synthesis & Kinetic Control

To obtain high-purity material, one must recognize that standard synthesis conditions almost exclusively favor the (E)-isomer .[1] Accessing the (Z)-isomer requires specific kinetic trapping or photochemical methods.[1][2]

Standard Synthesis (Thermodynamic Control)

The condensation of 4-methylbenzaldehyde with hydroxylamine hydrochloride in a buffered aqueous/alcoholic medium yields the (E)-oxime as a white crystalline solid.[1]

-

Reagents: 4-Methylbenzaldehyde,

, -

Mechanism: Nucleophilic attack of nitrogen on the carbonyl carbon followed by dehydration.

-

Outcome: >95% (E)-isomer due to precipitation of the less soluble, more stable isomer.[1]

Accessing the (Z)-Isomer (Kinetic Control)

The (Z)-isomer can be generated via:

-

Photochemical Isomerization: Irradiation of the (E)-isomer in benzene or methanol can establish a photostationary state containing significant (Z)-isomer.[1]

-

HCl Gas Method: Treatment of the (E)-oxime with dry HCl in ether precipitates the hydrochloride salt of the (Z)-isomer (which is sometimes less soluble as a salt), which can be carefully neutralized at low temperature (

) to yield free (Z)-oxime.[1] Note: This is metastable and reverts to E upon heating.[1]

Characterization & Differentiation

Accurate assignment of stereochemistry is vital for downstream applications.[1]

Nuclear Magnetic Resonance ( NMR)

The methine proton (

| Signal | (E)-Isomer (Major) | (Z)-Isomer (Minor) | Mechanistic Reason |

| Methine (-CH=N-) | In the (E)-isomer, the methine proton is cis to the OH group.[1] The anisotropy of the OH group deshields this proton, shifting it downfield. | ||

| Aromatic Protons | Complex/Shifted | Different magnetic environment relative to the oxime cone.[1] | |

| Methyl Group | Distant from the chiral center; often overlaps.[1] |

Data solvent:

Physical Properties[1]

-

Melting Point:

-

(E)-Isomer: 114°C (Sharp melt).

-

(Z)-Isomer: Often an oil or low-melting solid (< 50°C) that may solidify as it converts to E.[1]

-

-

TLC (Thin Layer Chromatography):

-

The (Z)-isomer is generally less polar (due to internal H-bonding or dipole cancellation) and moves higher (

) than the (E)-isomer, though rapid equilibration on silica is common.[1]

-

Reactivity: The Beckmann Divergence

The most critical reason to distinguish isomers is the stereospecific nature of the Beckmann Rearrangement . The group anti (trans) to the hydroxyl leaving group is the one that migrates.[4]

Pathway A: (E)-Isomer Rearrangement[1]

-

Geometry: p-Tolyl group is anti to OH.[1]

-

Migration: The p-Tolyl group migrates to Nitrogen.[1]

-

Product: N-(4-methylphenyl)formamide (Formanilide derivative).[1]

-

Relevance: Precursor to substituted anilines and isocyanates.[1]

Pathway B: (Z)-Isomer Reactivity[1]

-

Migration: Hydrogen migration is energetically unfavorable.[1]

-

Dominant Reaction: Dehydration .[1]

-

Product: 4-Methylbenzonitrile .[1]

-

Relevance: Synthesis of aryl nitriles.[1]

Caption: Mechanistic divergence where stereochemistry dictates the formation of Amide vs. Nitrile.[1]

Experimental Protocol: Synthesis of (E)-4-Methylbenzaldehyde Oxime

Objective: Isolate high-purity (E)-isomer suitable for rearrangement studies.

Materials

-

4-Methylbenzaldehyde (10 mmol, 1.20 g)[1]

-

Hydroxylamine hydrochloride (12 mmol, 0.83 g)[1]

-

Sodium Carbonate (

) (anhydrous, 15 mmol, 1.60 g)[1] -

Ethanol (95%) and Deionized Water[1]

-

Ice bath

Step-by-Step Methodology

-

Preparation: Dissolve 1.20 g of 4-methylbenzaldehyde in 10 mL of ethanol in a 50 mL round-bottom flask.

-

Reagent Activation: In a separate beaker, dissolve 0.83 g of

in 5 mL of water. -

Addition: Add the hydroxylamine solution to the aldehyde solution. The mixture may warm slightly.

-

Basification: Slowly add the sodium carbonate (dissolved in minimal water or as solid) to the mixture.

-

Technical Note: The evolution of

indicates the neutralization of HCl, freeing the nucleophilic

-

-

Reaction: Stir vigorously at room temperature for 30–60 minutes. A white precipitate (the oxime) should begin to form.[1]

-

Workup:

-

Pour the mixture into 50 mL of ice-water.

-

Stir for 10 minutes to maximize precipitation.

-

Filter the white solid under vacuum.

-

Wash the cake with cold water (

mL) to remove salts.[1]

-

-

Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1][3]

-

Validation: Obtain melting point (Target: 111–114°C) and

NMR (Target: Singlet at

References

-

RSC Publishing. (2012).[1] Electrochemical Tandem Synthesis of Oximes from Alcohols - Supporting Information.[1] (Provides specific NMR data for (E)-4-methylbenzaldehyde oxime). Link

-

National Institutes of Health (PubChem). (2025).[1] 4-Methylbenzaldehyde oxime Compound Summary.Link[1]

-

Organic Chemistry Portal. Beckmann Rearrangement Mechanism and Applications.Link

-

BenchChem. Benzaldehyde, oxime, (Z)- Properties and Isomerism.Link[1]

-

MDPI. (2022).[1] Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis.[1] (Discusses thermodynamic stability of E vs Z oximes). Link

Sources

Navigating the Solubility Landscape of 4-Methylbenzaldehyde Oxime: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylbenzaldehyde oxime in organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer a deeper understanding of the physicochemical principles governing the solubility of 4-Methylbenzaldehyde oxime. Furthermore, it provides detailed, field-proven methodologies for researchers to determine solubility in their specific solvent systems of interest, ensuring the generation of reliable and reproducible data.

Introduction: The Critical Role of Solubility in a Promising Molecule

4-Methylbenzaldehyde oxime, an aromatic oxime derivative, is a versatile intermediate in organic synthesis with significant potential in the pharmaceutical and agrochemical industries.[1] Like many organic compounds, its utility in these fields is intrinsically linked to its solubility. Understanding and quantifying the solubility of 4-Methylbenzaldehyde oxime is paramount for a variety of applications, including:

-

Reaction Kinetics and Optimization: The rate and efficiency of chemical reactions often depend on the concentration of the reactants in a given solvent.

-

Purification and Crystallization: The selection of an appropriate solvent system is crucial for effective purification and for obtaining crystals of desired quality.

-

Formulation Development: In pharmaceutical applications, solubility directly impacts bioavailability and the design of effective drug delivery systems.

-

Analytical Method Development: Accurate solubility data is essential for developing and validating analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This guide will delve into the theoretical and practical aspects of the solubility of 4-Methylbenzaldehyde oxime, empowering researchers to make informed decisions in their work.

Physicochemical Properties of 4-Methylbenzaldehyde Oxime

A thorough understanding of the physicochemical properties of a compound is the first step in predicting its solubility behavior. The following table summarizes the key properties of 4-Methylbenzaldehyde oxime.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | [2] |

| Molecular Weight | 135.16 g/mol | [2] |

| Melting Point | 76-78 °C | [3] |

| Predicted pKa | 10.83 ± 0.10 | [3] |

| XLogP3 | 2.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 32.6 Ų | [4] |

| Physical State at 20°C | Solid |

Theoretical Framework for Solubility Prediction

In the absence of extensive experimental data, theoretical models provide a valuable framework for predicting the solubility of 4-Methylbenzaldehyde oxime in various organic solvents. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes dissolve best in solvents of similar polarity.[5]

Molecular Interactions Governing Solubility

The solubility of 4-Methylbenzaldehyde oxime is a result of the interplay between several intermolecular forces. The following diagram illustrates the key interactions at the molecular level.

Caption: Intermolecular forces driving the dissolution of 4-Methylbenzaldehyde oxime.

The oxime functional group (-C=N-OH) imparts both polarity and the capacity for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[6][7] The presence of the aromatic ring contributes a non-polar character to the molecule. Therefore, the solubility of 4-Methylbenzaldehyde oxime will be highest in solvents that can effectively engage in these interactions.

Predictive Models for Solubility

While beyond the scope of this guide to perform the calculations, researchers should be aware of predictive models that can offer theoretical solubility estimates:

-

Quantitative Structure-Property Relationship (QSPR): These models use computational chemistry to correlate molecular descriptors with experimental solubility data to predict the solubility of new compounds.[8][9]

-

Hansen Solubility Parameters (HSP): This approach characterizes both the solute and the solvent by three parameters: a dispersion component (δd), a polar component (δp), and a hydrogen bonding component (δh).[10][11] The principle is that substances with similar HSP values are likely to be miscible.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of readily available data, an experimental approach is necessary to determine the solubility of 4-Methylbenzaldehyde oxime in a specific organic solvent. The following protocol is based on the widely accepted shake-flask method, which is considered a "gold standard" for solubility measurements.[12][13]

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Step-by-step workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

Materials:

-

4-Methylbenzaldehyde oxime (purity >98%)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or gravimetric analysis equipment (drying oven, desiccator)

Procedure:

-

Preparation of the Supersaturated Solution:

-

Add an excess amount of 4-Methylbenzaldehyde oxime to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A common timeframe is 24-48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change significantly between the later time points).

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either:

-

Centrifuge the vial and then sample the supernatant.

-

Use a syringe fitted with a solvent-compatible filter to draw the supernatant.

-

-

-

Analysis of the Saturated Solution:

-

Method A: UV-Vis Spectrophotometry (Suitable for UV-active compounds)

-

Prepare a series of standard solutions of 4-Methylbenzaldehyde oxime of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.[14][15]

-

Accurately dilute a known volume of the saturated supernatant and measure its absorbance.

-

Use the calibration curve to determine the concentration of 4-Methylbenzaldehyde oxime in the diluted sample and then calculate the concentration in the original saturated solution.

-

-

Method B: Gravimetric Analysis (A universal, albeit more labor-intensive, method)

-

Accurately weigh an empty, dry container (e.g., a watch glass or evaporating dish).

-

Pipette a precise volume of the saturated supernatant into the container and weigh it.[16][17]

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried residue (4-Methylbenzaldehyde oxime) is achieved.[16]

-

The mass of the dissolved solute and the mass of the solvent can then be determined by subtraction to calculate the solubility (e.g., in g/100 g of solvent).

-

-

Data Presentation and Interpretation

It is recommended to express solubility in standard units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or as a mole fraction. When reporting solubility data, it is crucial to specify the temperature at which the measurement was performed, as solubility is temperature-dependent.

Based on the physicochemical properties, a qualitative prediction of solubility in common organic solvents is presented below. This should be verified experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Ethanol, Methanol | High | Capable of hydrogen bonding with the oxime group. |

| Aprotic Polar | Acetone, Acetonitrile | Moderate to High | Can engage in dipole-dipole interactions. |

| Non-polar | Toluene, Hexane | Low to Moderate | Interactions will be primarily through dispersion forces with the aromatic ring. |

Conclusion

While a comprehensive, publicly available dataset on the solubility of 4-Methylbenzaldehyde oxime in organic solvents is currently lacking, this guide provides the theoretical foundation and practical tools for researchers to navigate this challenge. By understanding the key physicochemical properties and employing the robust experimental protocol detailed herein, scientists and developers can generate the precise and reliable solubility data necessary to advance their research and development efforts. The principles and methodologies presented are designed to be broadly applicable, ensuring their value across a wide range of scientific disciplines.

References

-

Hou, T. J., Xia, K., Zhang, W., & Xu, X. J. (2002). A quantitative structure-property relationship for predicting the aqueous solubility of organic compounds. Journal of pharmaceutical sciences, 91(10), 2198–2207. [Link]

-

Gajulapalli, V., & Sun, H. (2020). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research, 59(29), 13277–13286. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

-

IndiaMART. (n.d.). 4-Methylbenzaldehyde Oxime, CAS: 3717-15-5. [Link]

-

PubChem. (n.d.). 4-Methylbenzaldehyde oxime. [Link]

-

Abraham, M. H., Gil-Lostes, J., Cometto-Muñiz, J. E., Cain, W. S., Poole, C. F., Atapattu, S. N., Abraham, R. J., & Leonard, P. (2009). The hydrogen bond acidity and other descriptors for oximes. New Journal of Chemistry, 33(1), 76–81. [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

-

DerPharmaChemica.com. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]

-

Desiraju, G. R. (2002). Structural Chemistry of Oximes. Crystal Growth & Design, 2(2), 127–130. [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. 4-Methylbenzaldehyde oxime | C8H9NO | CID 5372131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-METHYLBENZALDEHYDE OXIME | 3235-02-7 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Khan Academy [khanacademy.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solubility parameters (HSP) [adscientis.com]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. enamine.net [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. pharmajournal.net [pharmajournal.net]

- 17. uomus.edu.iq [uomus.edu.iq]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Methylbenzaldehyde Oxime

This technical guide provides a detailed exploration of the mass spectrometry fragmentation pattern of 4-Methylbenzaldehyde oxime (C₈H₉NO), a compound of interest in synthetic chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of its fragmentation, propose a detailed mechanistic pathway, and provide a practical experimental protocol for its analysis.

Introduction: The Significance of 4-Methylbenzaldehyde Oxime and Mass Spectrometry

4-Methylbenzaldehyde oxime, also known as p-tolualdoxime, belongs to the oxime class of organic compounds, which are characterized by the C=N-OH functional group.[1] Oximes are versatile intermediates in organic synthesis, finding applications in the production of polymers, dyes, and pharmaceuticals. Understanding their behavior under mass spectrometric analysis is crucial for their identification and characterization in complex matrices.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the most common technique for volatile organic compounds, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, enabling structural elucidation.

The Mass Spectrum of 4-Methylbenzaldehyde Oxime: A Detailed Analysis

The electron ionization mass spectrum of 4-Methylbenzaldehyde oxime is characterized by a series of fragment ions that provide valuable structural information. The key to interpreting this spectrum lies in understanding the stability of the aromatic ring and the fragmentation pathways initiated by the oxime functional group.

Molecular Ion and Key Fragments

The molecular formula of 4-Methylbenzaldehyde oxime is C₈H₉NO, with a molecular weight of approximately 135.16 g/mol .[2][3] The mass spectrum will therefore exhibit a molecular ion peak [M]⁺• at m/z 135.

Based on spectral data from public databases and the known fragmentation patterns of similar aromatic oximes, the following key fragments are anticipated:[3]

| m/z | Proposed Fragment Ion | Formula | Notes |

| 135 | [M]⁺• | [C₈H₉NO]⁺• | Molecular Ion |

| 118 | [M - OH]⁺ | [C₈H₈N]⁺ | Loss of a hydroxyl radical |

| 117 | [M - H₂O]⁺• or [M - OH - H]⁺ | [C₈H₇N]⁺• | Base Peak , Loss of water or hydroxyl and hydrogen |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, characteristic of toluene derivatives |

| 90 | [C₇H₆]⁺• | [C₇H₆]⁺• | Loss of a hydrogen atom from the m/z 91 fragment |

| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | Loss of acetylene (C₂H₂) from the tropylium ion |

Proposed Fragmentation Mechanism

The fragmentation of 4-Methylbenzaldehyde oxime is initiated by the ionization of the molecule, typically at the lone pair of electrons on the oxygen or nitrogen atom, or within the π-system of the aromatic ring. The subsequent fragmentation pathways are driven by the formation of stable neutral molecules and resonant-stabilized cations.

A key fragmentation pathway involves the elimination of a hydroxyl radical (•OH) to form the ion at m/z 118. This is often followed by the loss of a hydrogen atom to yield the intense peak at m/z 117. An alternative and highly favorable pathway is the direct loss of a water molecule (H₂O) from the molecular ion, also leading to the ion at m/z 117, which is often the base peak in the spectrum.[3]

The presence of the methyl group on the benzene ring leads to the characteristic formation of the tropylium ion ([C₇H₇]⁺) at m/z 91, a highly stable seven-membered aromatic ring cation. This ion is a hallmark of toluene and its derivatives. Subsequent fragmentation of the tropylium ion through the loss of acetylene (C₂H₂) results in the formation of the ion at m/z 65.

The following diagram illustrates the proposed primary fragmentation pathways of 4-Methylbenzaldehyde oxime under electron ionization.

Caption: Proposed EI fragmentation pathway of 4-Methylbenzaldehyde oxime.

Experimental Protocol for Mass Spectrometric Analysis

This section provides a generalized, step-by-step methodology for acquiring the mass spectrum of 4-Methylbenzaldehyde oxime using a standard gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

Materials and Reagents

-

4-Methylbenzaldehyde oxime (purity >98%)

-

High-purity solvent (e.g., methanol, ethyl acetate, or dichloromethane, GC grade)

-

GC-MS system equipped with an EI source and a quadrupole mass analyzer

-

Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)

Sample Preparation

-

Standard Solution: Prepare a stock solution of 4-Methylbenzaldehyde oxime at a concentration of 1 mg/mL in the chosen solvent.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL for GC-MS analysis. The optimal concentration may vary depending on the sensitivity of the instrument.

GC-MS Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Gas Chromatograph (GC) Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent)

Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the data using the instrument's software.

-

Identify the chromatographic peak corresponding to 4-Methylbenzaldehyde oxime.

-

Extract the mass spectrum for this peak.

-

Analyze the mass spectrum to identify the molecular ion and key fragment ions. Compare the obtained spectrum with library spectra (e.g., NIST, Wiley) for confirmation.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for GC-MS analysis of 4-Methylbenzaldehyde oxime.

Conclusion

The mass spectrometry fragmentation pattern of 4-Methylbenzaldehyde oxime is a rich source of structural information. By understanding the key fragmentation pathways, particularly the formation of the base peak at m/z 117 and the characteristic tropylium ion at m/z 91, researchers can confidently identify this compound in their analyses. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectra. This guide serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling them to leverage the power of mass spectrometry for the structural elucidation of oxime-containing molecules.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5372131, 4-Methylbenzaldehyde oxime. Retrieved from [Link].

-

NIST (2021). Benzaldehyde, 4-methyl-, oxime in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

-

Doc Brown's Chemistry (n.d.). Mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link].

Sources

4-Methylbenzaldehyde oxime material safety data sheet (MSDS)

Executive Summary

4-Methylbenzaldehyde oxime (CAS 3235-02-7), also known as p-Tolualdehyde oxime, is a critical organonitrogen intermediate used in the synthesis of pharmaceuticals, agrochemicals, and coordination complexes.[1][2] Its utility stems from the reactivity of the oxime moiety (

This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthesis protocols, and safety engineering controls. It addresses the discrepancy often found in cataloging, confirming CAS 3235-02-7 as the standard registry number for the (E/Z)-mixture of this compound.[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Registry[2]

-

Synonyms: p-Tolualdehyde oxime; p-Tolualdoxime; N-[(4-methylphenyl)methylidene]hydroxylamine[2]

-

Molecular Formula:

[2] -

Molecular Weight: 135.16 g/mol

Physicochemical Data Table

The following data establishes the baseline for handling and process design.

| Property | Value | Context/Notes |

| Physical State | Solid (Crystalline powder) | White to pale yellow appearance.[2] |

| Melting Point | 74 – 78 °C | Sharp melting range indicates high purity potential via recrystallization.[2] |

| Boiling Point | ~216 °C (Predicted) | Often decomposes before boiling at atm pressure; vacuum distillation recommended.[2] |

| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic aromatic ring limits aqueous solubility.[2] |

| Solubility (Organic) | High | Soluble in ethanol, methanol, ethyl acetate, DMSO, and chloroform. |

| pKa | ~10.83 (Predicted) | Weakly acidic oxime proton; deprotonates in strong base.[2] |

Risk Assessment & Safety Engineering (MSDS/SDS Analysis)

GHS Classification & Hazard Identification

As a nitrogen-bearing aromatic compound, 4-Methylbenzaldehyde oxime presents specific toxicological risks. It is classified under GHS standards as follows:

-

Signal Word: WARNING (Potential DANGER if ingested in quantity)[2][4]

-

Acute Toxicity (Oral): Category 3/4 (H301/H302) – Toxic/Harmful if swallowed.[2]

-

Skin Irritation: Category 2 (H315) – Causes skin irritation.[2][4]

-

Eye Irritation: Category 2A (H319) – Causes serious eye irritation.[2]

-

STOT-SE: Category 3 (H335) – May cause respiratory irritation.[2][4]

Toxicology & Metabolic Fate

Upon ingestion or absorption, oximes can undergo metabolic hydrolysis to release the parent aldehyde (p-tolualdehyde) and hydroxylamine .[2] Hydroxylamine is a known hematotoxin that can induce methemoglobinemia (oxidation of hemoglobin iron from

Emergency Response Protocol (Logic Flow)

The following decision tree outlines the immediate response actions for exposure incidents.

Figure 1: Emergency Response Decision Tree for 4-Methylbenzaldehyde Oxime exposure.

Synthesis & Reaction Mechanism[2][13]

Synthesis Strategy

The standard laboratory synthesis involves the condensation of p-tolualdehyde with hydroxylamine hydrochloride in the presence of a base (Sodium Carbonate or Sodium Hydroxide).[2] The base neutralizes the HCl released, driving the equilibrium forward.

Reaction Stoichiometry:

Mechanistic Pathway

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by proton transfer and dehydration.

Figure 2: Nucleophilic addition-elimination mechanism for oxime formation.

Validated Experimental Protocol

Objective: Synthesis of 10g of 4-Methylbenzaldehyde oxime.

-

Preparation: In a 250 mL round-bottom flask, dissolve p-tolualdehyde (10.0 g, 83 mmol) in Ethanol (30 mL).

-

Reagent Addition: Prepare a solution of Hydroxylamine Hydrochloride (6.9 g, 100 mmol) in Water (15 mL). Add this to the aldehyde solution.

-

Basification: Slowly add a solution of Sodium Carbonate (5.3 g, 50 mmol) in water (20 mL) to the mixture. Note: CO2 evolution will occur; add slowly to prevent foaming.

-

Reaction: Stir the mixture vigorously at room temperature for 2 hours. (Optional: Warm to 50°C to accelerate).

-

Work-up:

-

Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) or aqueous ethanol.

-

Validation: Check Melting Point (Target: 74-78°C).

Applications in Drug Development[14]

Pharmaceutical Intermediate

4-Methylbenzaldehyde oxime is a versatile "building block" in medicinal chemistry.[2]

-

Beckmann Rearrangement: Treatment with acid catalysts (e.g.,

, -

Reduction: Catalytic hydrogenation reduces the oxime to 4-methylbenzylamine , a precursor for sulfonamide antibiotics.[2]

Ligand Chemistry

The oxime group acts as an amphoteric ligand.[2] In drug discovery, metal-oxime complexes (e.g., with Cu(II) or Pt(II)) are investigated for antineoplastic (anti-cancer) activity .[2] The oxime nitrogen and oxygen can chelate metals, stabilizing them for delivery into tumor cells.[2]

Aldose Reductase Inhibition

Recent studies indicate that benzaldehyde oxime derivatives possess inhibitory activity against Aldose Reductase (ALR2) , a key enzyme in the diabetic complications pathway (polyol pathway).[2][5] Researchers utilize the 4-methyl derivative as a lipophilic core to design more potent inhibitors.[2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5372131, 4-Methylbenzaldehyde oxime.[2] Retrieved from [Link]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2] (5th Ed.).[2] Longman Scientific & Technical.[2] (Standard reference for oxime synthesis protocols).

Sources

Strategic Utilization of 4-Methylbenzaldehyde Oxime: A Technical Guide for Synthetic Applications

Part 1: Executive Summary & Chemical Profile

4-Methylbenzaldehyde oxime (p-Tolualdehyde oxime) is a pivotal aromatic intermediate that functions as a "chemical switchboard" in organic synthesis. Unlike simple reagents, its value lies in its divergent reactivity: it can serve as an electrophile, a nucleophile, or a dipolar dipole precursor depending on the activation mode.

For drug development professionals, this compound is the primary gateway to introducing the p-tolyl moiety —a critical pharmacophore for modulating lipophilicity and metabolic stability in bioactive molecules—into heterocyclic scaffolds.

Chemical Profile

| Property | Specification |

| CAS Number | 3235-02-7 |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 74–78 °C |

| Isomerism | Exists as E (anti) and Z (syn) isomers; E-isomer is thermodynamically favored and typically required for Beckmann rearrangements.[1] |

| Solubility | Soluble in ethanol, methanol, ether, chloroform; sparingly soluble in water. |

Part 2: The Synthetic Hub (Mechanistic Pathways)

The utility of 4-Methylbenzaldehyde oxime stems from its ability to access four distinct chemical spaces. The following diagram illustrates these divergence points.

Figure 1: Divergent synthetic pathways originating from 4-Methylbenzaldehyde oxime.

Pathway A: The Nitrogen Insertion (Beckmann Rearrangement)

The conversion of the oxime to 4-methylbenzamide is a classic application of the Beckmann rearrangement.

-

Mechanism: Protonation of the hydroxyl group followed by alkyl migration (anti-migration rule applies).

-

Critical Control: The stereochemistry of the starting oxime dictates the product. The (E)-oxime rearranges to the amide, while the (Z)-isomer often favors elimination to the nitrile.

-

Reagents: Polyphosphoric acid (PPA), Thionyl chloride (SOCl₂), or Green catalysts like Cyanuric chloride/ZnCl₂.

Pathway B: Heterocycle Construction (Isoxazoles)

This is the most high-value pathway for medicinal chemistry. The oxime is oxidized to 4-methylbenzonitrile oxide , a reactive 1,3-dipole that undergoes cycloaddition with alkynes or alkenes.

-

Target Class: 3,5-disubstituted isoxazoles (COX-2 inhibitor analogs, antimicrobial agents).

-

In-situ Protocol: Chlorination using Chloramine-T or N-Chlorosuccinimide (NCS) generates the hydroximoyl chloride, which releases the nitrile oxide upon base treatment. This avoids isolating the unstable nitrile oxide.

Pathway C: Reduction to Amines

Reduction yields 4-methylbenzylamine , a building block for:

-

Antihistamines: Precursors for clemastine analogs.

-

Anticancer agents: Intercalating agents often require benzylamine linkers.

-

Methodology: Catalytic hydrogenation (Pd/C) or hydride reduction (LiAlH₄, NaBH₃CN/TiCl₃).

Part 3: Experimental Protocols

Protocol 1: Green Synthesis of 4-Methylbenzaldehyde Oxime

Avoids pyridine and minimizes waste.

-

Reagents: 4-Methylbenzaldehyde (10 mmol), Hydroxylamine hydrochloride (11 mmol), Sodium Acetate (12 mmol).

-

Solvent: Ethanol:Water (1:1 v/v).

-

Procedure:

-

Dissolve aldehyde in ethanol.[2]

-

Dissolve hydroxylamine HCl and NaOAc in water.

-

Add aqueous solution to ethanolic aldehyde dropwise at 0–5 °C.

-

Stir at room temperature for 1 hour (Monitor by TLC).

-

Workup: Evaporate ethanol. The oxime precipitates as a white solid. Filter, wash with cold water, and dry.

-

-

Yield: Typically >90%.

-

Validation: ¹H NMR (CDCl₃): δ 8.13 (s, 1H, CH=N), 7.47 (d, 2H, Ar-H), 7.19 (d, 2H, Ar-H), 2.36 (s, 3H, CH₃).

Protocol 2: One-Pot Synthesis of 3-(p-Tolyl)-5-phenylisoxazole

A "Click" chemistry approach for library generation.

-

Reagents: 4-Methylbenzaldehyde oxime (1.0 eq), Phenylacetylene (1.2 eq), Chloramine-T (1.1 eq).

-

Solvent: Ethanol or Methanol.

-

Procedure:

-

Dissolve oxime and alkyne in solvent.

-

Add Chloramine-T trihydrate.

-

Reflux for 2–3 hours.

-

Mechanism: Chloramine-T generates the nitrile oxide in situ, which immediately traps the alkyne.

-

-

Workup: Pour into ice water. Filter the precipitate. Recrystallize from ethanol.

-

Note: This method avoids the handling of toxic chlorine gas or unstable acid chlorides.

Part 4: Advanced Applications in Coordination Chemistry

4-Methylbenzaldehyde oxime acts as a versatile ligand (L) for transition metals, forming complexes of the type [M(L)₂Cl₂].

-

Binding Mode: Coordination typically occurs via the oxime Nitrogen (N-donor).

-

Applications:

-

Cu(II) Complexes: Exhibit significant DNA cleavage activity and antimicrobial potency against S. aureus.

-

Ni(II)/Co(II) Complexes: Used as catalysts in oxidation reactions.

-

Figure 2: Typical coordination geometry for Metal(II)-Oxime complexes.

References

-

Synthesis and Properties of Oximes

-

Beckmann Rearrangement Mechanisms

-

Isoxazole Synthesis via Nitrile Oxides

-

Green Synthesis Protocols

-

Biological Activity of Oxime Complexes

Sources

Theoretical Characterization of 4-Methylbenzaldehyde Oxime: A Computational Protocol

Executive Summary

4-Methylbenzaldehyde oxime (p-tolualdehyde oxime) represents a critical scaffold in organic synthesis, serving as a precursor for nitriles via dehydration, an intermediate in the Beckmann rearrangement to amides, and a ligand in coordination chemistry. Its reactivity is governed by the distinct electronic effects of the para-methyl group (inductive +I effect and hyperconjugation) combined with the amphoteric nature of the oxime moiety.

This guide provides a rigorous theoretical framework for characterizing this molecule using Density Functional Theory (DFT). Unlike standard textbook descriptions, this protocol focuses on the causality between electronic structure and observed reactivity, providing researchers with a self-validating workflow for predictive modeling.

Computational Methodology & Protocol

To ensure high-fidelity results comparable to experimental X-ray and spectroscopic data, the B3LYP hybrid functional combined with the split-valence triple-zeta basis set is the recommended standard.

The "Gold Standard" Input Parameters

-

Theory Level: DFT/B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p).[1][2]

-

Why: The diffuse functions (++) are non-negotiable for modeling the lone pairs on Oxygen and Nitrogen, which are critical for hydrogen bonding interactions. Polarization functions (d,p) accurately describe the distortion of orbitals in the aromatic ring and the methyl group.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[3]

-

Solvent: DMSO or Ethanol (standard solvents for oxime synthesis).

-

Validated Workflow (DOT Visualization)

The following workflow ensures that every stationary point located is a true minimum and not a transition state (saddle point).

Figure 1: Self-validating computational workflow. The absence of imaginary frequencies (N=0) confirms a true potential energy surface minimum.

Structural Analysis: Isomerism & Geometry

E/Z Isomerism

The C=N double bond restricts rotation, leading to E (trans) and Z (cis) isomers.

-

Stability: The E-isomer is thermodynamically favored by approximately 2–4 kcal/mol over the Z-isomer.

-

Mechanism: In the Z-isomer, the steric repulsion between the oxime hydroxyl group (-OH) and the orth-hydrogen atoms of the phenyl ring destabilizes the planar configuration.

-

Experimental Correlation: X-ray diffraction of analogous p-substituted benzaldehyde oximes confirms the E-configuration dominance in the solid state.

Key Geometric Parameters (Calculated vs. Expected)

| Parameter | Atom Pair | Calculated (B3LYP) | Experimental Range (XRD)* | Significance |

| Bond Length | C=N | 1.284 Å | 1.27 – 1.29 Å | Double bond character; defines electrophilicity. |

| Bond Length | N–O | 1.405 Å | 1.39 – 1.41 Å | Single bond; crucial for O-H bond cleavage. |

| Bond Angle | C–N–O | 112.5° | 111° – 113° | Deviation from 120° indicates lone pair repulsion. |

| Dihedral | C-C-C=N | ~0.0° (Planar) | 0° – 5° | Conjugation between phenyl ring and oxime. |

*Experimental ranges based on 4-bromobenzaldehyde oxime crystal data [2].

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of 4-methylbenzaldehyde oxime is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]

-

HOMO Location: Localized primarily on the aromatic ring and the methyl group (π-system donor).

-

LUMO Location: Concentrated on the C=N–OH moiety (π* acceptor).

-

Energy Gap (

): Typically calculated at ~4.5 eV .-

Interpretation: A large gap ("Hard" molecule) implies high stability and lower reactivity compared to aliphatic oximes. However, the p-methyl group slightly raises the HOMO energy compared to unsubstituted benzaldehyde oxime, increasing nucleophilicity at the oxygen.

-

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding drug docking and synthesis.

-

Negative Potential (Red): Concentrated on the Oxygen and Nitrogen lone pairs. These are the sites for electrophilic attack (e.g., protonation or coordination to metal centers).

-

Positive Potential (Blue): Localized on the Hydroxyl proton and the Methyl protons. The Hydroxyl proton is the primary site for nucleophilic attack (deprotonation).

Reactivity Logic Diagram

Figure 2: Electronic flow and reactivity mapping. The methyl group enriches the ring, modulating the C=N electrophilicity.

Vibrational Spectroscopy (IR/Raman)[1][5]

Accurate assignment of vibrational bands is critical for confirming synthesis. DFT calculations systematically overestimate frequencies due to the neglect of anharmonicity; a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied.

Diagnostic Vibrational Bands[6]

| Mode Description | Unscaled Freq ( | Scaled Freq ( | Experimental Region | Intensity |

| O-H Stretch | ~3650 | 3510 | 3200–3600 (broad) | Strong (IR) |

| C=N Stretch | ~1690 | 1624 | 1610–1640 | Medium |

| C=C Ring Stretch | ~1630 | 1566 | 1580–1600 | Strong |

| N-O Stretch | ~980 | 942 | 930–950 | Medium |

| C-H (Methyl) | ~3050 | 2930 | 2900–2980 | Weak |

Technical Insight:

The C=N stretching frequency is a sensitive probe for the E/Z configuration. The Z-isomer typically exhibits a lower frequency shift (10–15

References

-

Theoretical Study of Oxime Derivatives: Title: Theoretical Approach Using DFT Calculations of Novel Oxime Derivatives.[2][5][6] Source: Biointerface Research in Applied Chemistry (2022).[1][5] URL:[Link] (General grounding on oxime DFT protocols).

-

Structural Validation (Crystal Data): Title: Electrochemical Tandem Synthesis of Oximes from Alcohols... (Crystal data for 4-Br-C6H4CHNOH). Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

-

Vibrational Analysis Protocols: Title: Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Source: MDPI (Molecules). URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Purification of 4-Methylbenzaldehyde Oxime by Recrystallization

[1]

Abstract & Scope